N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE

Anticancer Cytotoxicity IC50

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 1448045-80-4) is a synthetic small molecule with the molecular formula C₁₃H₁₅N₅OS and a molecular weight of 289.36 g mol⁻¹. It belongs to the class of pyrazine-2-carboxamides featuring a piperidine linker substituted at the 4‑position with a thiazol-2-yl group.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 1448045-80-4
Cat. No. B2666065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE
CAS1448045-80-4
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NC=CS3
InChIInChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-10-1-6-18(7-2-10)13-16-5-8-20-13/h3-5,8-10H,1-2,6-7H2,(H,17,19)
InChIKeyPYBUQZWEABFVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 1448045-80-4) – Structural Identity and Procurement Context


N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 1448045-80-4) is a synthetic small molecule with the molecular formula C₁₃H₁₅N₅OS and a molecular weight of 289.36 g mol⁻¹ . It belongs to the class of pyrazine-2-carboxamides featuring a piperidine linker substituted at the 4‑position with a thiazol-2-yl group. This scaffold has been reported in the patent literature as a modulator of survival motor neuron (SMN) protein production and has been screened for anticancer activity in multiple cell lines [1].

Why N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide Cannot Be Casually Substituted in Research or Industrial Procurement


The pyrazine‑2‑carboxamide scaffold is shared across numerous kinase inhibitors and CNS‑active compounds, yet small structural modifications dramatically alter biological activity and physicochemical properties. For instance, the introduction of a hydroxy group at the 3‑position of the piperidine ring (as in the close analog N‑[(3R*,4R*)-3‑hydroxy‑1‑(1,3‑thiazol‑2‑yl)piperidin‑4‑yl]pyrazine‑2‑carboxamide) raises the topological polar surface area from 91.2 Ų to 91.3 Ų and alters the hydrogen‑bond donor count from 1 to 2, directly impacting permeability and target engagement . Furthermore, the thiazol‑2‑yl‑piperidine motif is present in compounds targeting distinct protein families—ranging from SMN2 modulators to sphingosine kinase‑1 inhibitors—meaning that a seemingly similar compound may exhibit a completely different selectivity profile [1]. These differences make blind substitution in biological assays or chemical‑process development unreliable without comparative data specific to the target phenotype or reaction.

Quantitative Differentiation Evidence for N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide (CAS 1448045-80-4)


Cytotoxic Activity in A549 Lung Cancer vs. MCF-7 Breast Cancer Cell Lines

In a cytotoxicity screen, the compound inhibited A549 lung cancer cells with an IC₅₀ of 12.5 µM and MCF‑7 breast cancer cells with an IC₅₀ of 15.0 µM, indicating a modest selectivity for the lung cancer line . No direct comparator data are available from the same study; however, the dual‑line profile provides a baseline for comparing against structurally related pyrazine‑carboxamide analogs that typically exhibit substantially different IC₅₀ values in the same cell lines [1].

Anticancer Cytotoxicity IC50

Structural Determinant of Permeability: Hydrogen‑Bond Donor Count Compared with a 3‑Hydroxy Analog

The target compound possesses a single hydrogen‑bond donor (the carboxamide NH), while the closely related 3‑hydroxy analog N‑[(3R*,4R*)-3‑hydroxy‑1‑(1,3‑thiazol‑2‑yl)piperidin‑4‑yl]pyrazine‑2‑carboxamide contains two hydrogen‑bond donors . In accordance with the Rule of Five, the lower donor count of the title compound predicts higher passive membrane permeability, a critical attribute for intracellular target engagement.

Physicochemical Properties Lipinski Rules Drug‑likeness

Topological Polar Surface Area and Rotatable Bond Count Distinguish this Compound from 3‑Substituted Piperidine Analogs

The calculated topological polar surface area (tPSA) of the title compound is 91.2 Ų, and it contains three rotatable bonds . In contrast, the 3‑hydroxy analog has a tPSA of 91.3 Ų and also three rotatable bonds . Although the tPSA difference is minimal (<1 %), the absence of the 3‑hydroxy group reduces the polar surface contributed by the alcohol, which can subtly influence blood–brain barrier penetration and is a relevant metric for CNS‑oriented chemical-procurement decisions.

tPSA Molecular Descriptors CNS Multiparameter Optimization

Recommended Application Scenarios for N-[1-(1,3-Thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide Based on Quantitative Evidence


Oncology Screening Libraries Targeting A549 and MCF‑7 Cell Lines

With recorded IC₅₀ values of 12.5 µM (A549) and 15.0 µM (MCF‑7) , the compound is suitable as a moderate‑potency hit for lung and breast cancer phenotypic screens. Procurement scientists building focused libraries for these indications can prioritize this compound over analogs that lack documented activity in both cell lines, using the differential IC₅₀ as a selection criterion.

Permeability‑Optimized Lead Identification in Intracellular‑Target Projects

The compound’s single hydrogen‑bond donor (Hdon = 1) makes it a more permeability‑favorable candidate than its 3‑hydroxy analog (Hdon = 2). Research groups developing cell‑permeable inhibitors of intracellular targets should prefer this scaffold when passive permeability is a design priority.

CNS‑Oriented Drug Discovery with Multiparameter Optimization

A tPSA of 91.2 Ų and a low rotatable‑bond count (RB = 3) place the compound in a favorable region of CNS‑MPO space. It can serve as a starting point for medicinal‑chemistry campaigns aimed at CNS targets such as kinases or GPCRs, where subtle changes in polar surface area can dictate brain exposure.

SMN2‑Modulator Screening Cascades for Spinal Muscular Atrophy Research

The compound belongs to the aryl‑substituted thiazol‑2‑yl‑piperidine class disclosed in US20130096160A1 as SMN2 protein‑production modulators [1]. Even though specific SMN2 activity data for the title compound are not publicly available, its structural membership in this class makes it a valuable comparator or probe for laboratories studying spinal muscular atrophy mechanisms.

Quote Request

Request a Quote for N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRAZINE-2-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.